molecular formula C6H10Cl4O B136631 Bis(1,3-Dichloroisopropyl) Ether CAS No. 59440-89-0

Bis(1,3-Dichloroisopropyl) Ether

Cat. No.: B136631
CAS No.: 59440-89-0
M. Wt: 239.9 g/mol
InChI Key: QMDIZIDCORWBJK-UHFFFAOYSA-N
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Description

2,2’-Oxybis(1,3-dichloropropane) is a chemical compound with the molecular formula C6H10Cl4O. It is also known as Bis(1,3-dichloroisopropyl) ether. This compound is characterized by the presence of two 1,3-dichloropropane groups connected by an oxygen atom. It is a colorless to pale yellow liquid with a relatively high boiling point of 141-142°C at 18 Torr .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Oxybis(1,3-dichloropropane) can be synthesized through the reaction of 1,3-dichloro-2-propanol with allyl chloride in the presence of a base. The reaction typically occurs in a solvent such as tetrachloromethane at temperatures ranging from 0 to 10°C . The yield of the product can be optimized by controlling the reaction conditions and the molar ratios of the reactants.

Industrial Production Methods

Industrial production of 2,2’-Oxybis(1,3-dichloropropane) involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and the reaction is carried out in industrial reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(1,3-dichloropropane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Oxybis(1,3-dichloropropane) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Oxybis(1,3-dichloropropane) involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, receptor modulation, and alterations in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Oxybis(1,3-dichloropropane) is unique due to the presence of an oxygen atom connecting two 1,3-dichloropropane groups. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the oxygen bridge influences the compound’s boiling point, solubility, and reactivity in various chemical reactions .

Properties

IUPAC Name

1,3-dichloro-2-(1,3-dichloropropan-2-yloxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDIZIDCORWBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)OC(CCl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208161
Record name 2,2'-Oxybis(1,3-dichloropropane)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59440-89-0
Record name Bis(1,3-dichloroisopropyl ether)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59440-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Oxybis(1,3-dichloropropane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059440890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Oxybis(1,3-dichloropropane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxybis[1,3-dichloropropane]
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